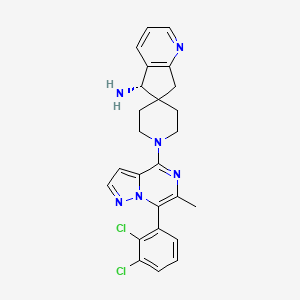
Shp2-IN-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shp2-IN-17 is a novel inhibitor targeting the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. The inhibition of SHP2 has shown promise in cancer therapy, making this compound a compound of significant interest in the field of oncology .
Méthodes De Préparation
The synthesis of Shp2-IN-17 involves a hierarchical structure-based virtual screening strategy that combines molecular docking and the fragment molecular orbital method for calculating binding affinity. The synthetic route typically includes the following steps:
Molecular Docking: Potential leads are identified using Maestro v10.1.
Binding Affinity Prediction: The protein-ligand binding affinities of potential leads are predicted by FMO calculations at MP2/6-31G* level using GAMESS v2020 system.
Molecular Dynamics Simulations: MD simulations are carried out with AmberTools18 by applying the FF14SB force field.
Analyse Des Réactions Chimiques
Shp2-IN-17 undergoes various chemical reactions, primarily focusing on its interaction with SHP2. The types of reactions include:
Dephosphorylation: this compound inhibits the dephosphorylation activity of SHP2, which is crucial for its role in cell signaling pathways.
Binding Interactions: The compound binds to the allosteric site of SHP2, stabilizing its inactive conformation
Common reagents and conditions used in these reactions include:
Reagents: Hydroxyimino acetamide scaffold, piperidin-4-ylmethyl, and phenyl groups.
Conditions: Molecular docking, FMO calculations, and MD simulations.
The major products formed from these reactions are the inhibited SHP2 protein and downstream signaling molecules that are no longer activated by SHP2 .
Applications De Recherche Scientifique
Shp2-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of protein tyrosine phosphatases.
Biology: Helps in understanding the role of SHP2 in various cellular processes, including cell growth, differentiation, and migration.
Medicine: Shows potential in cancer therapy by inhibiting SHP2, which is involved in oncogenic transformation and drug resistance. .
Mécanisme D'action
Shp2-IN-17 exerts its effects by binding to the allosteric site of SHP2, stabilizing its inactive conformation. This binding prevents SHP2 from dephosphorylating its substrates, thereby inhibiting downstream signaling pathways such as RAS/ERK, PI3K/AKT, and JAK/STAT. The inhibition of these pathways leads to reduced cell proliferation, differentiation, and migration, making this compound a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Shp2-IN-17 can be compared with other SHP2 inhibitors such as CNBDA and CNBCA. These compounds also target the SHP2 protein but differ in their binding affinities and selectivity:
CNBDA: An active site inhibitor that showed effectiveness in suppressing breast cancer cell phenotypes.
CNBCA: A modified version of CNBDA with better potency and selectivity for SHP2.
This compound is unique due to its allosteric inhibition mechanism, which provides a different approach to targeting SHP2 compared to active site inhibitors .
Propriétés
Formule moléculaire |
C25H24Cl2N6 |
|---|---|
Poids moléculaire |
479.4 g/mol |
Nom IUPAC |
(5S)-1'-[7-(2,3-dichlorophenyl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |
InChI |
InChI=1S/C25H24Cl2N6/c1-15-22(17-4-2-6-18(26)21(17)27)33-20(7-11-30-33)24(31-15)32-12-8-25(9-13-32)14-19-16(23(25)28)5-3-10-29-19/h2-7,10-11,23H,8-9,12-14,28H2,1H3/t23-/m1/s1 |
Clé InChI |
VDHSTSPBTMNKLI-HSZRJFAPSA-N |
SMILES isomérique |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=C(C(=CC=C6)Cl)Cl |
SMILES canonique |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=C(C(=CC=C6)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)
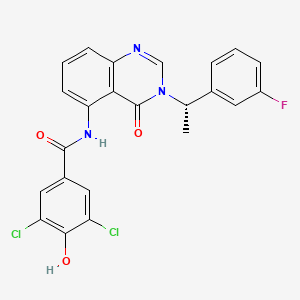
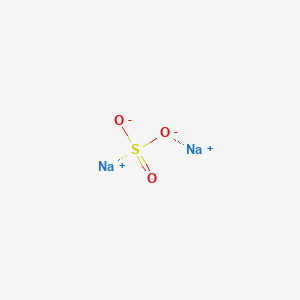
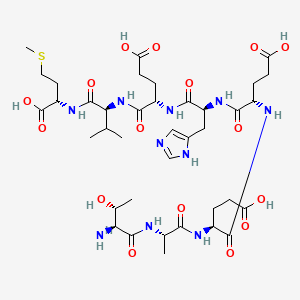
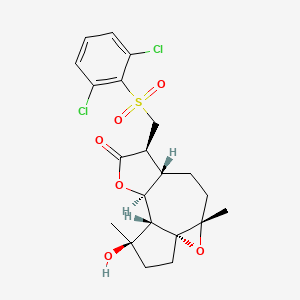

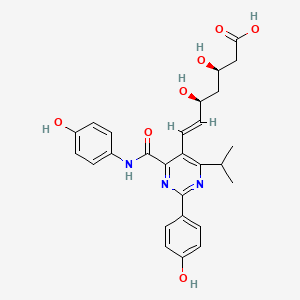
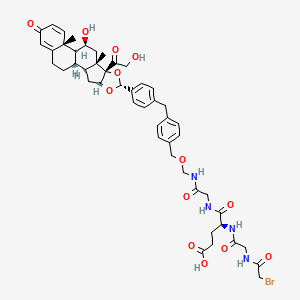
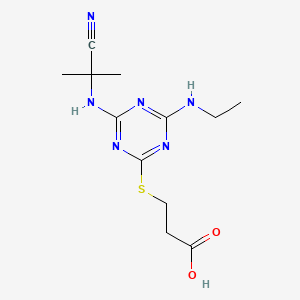
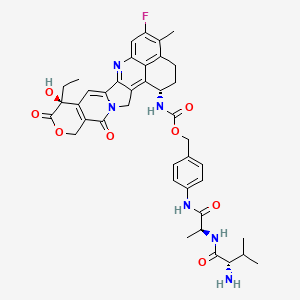
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)



